Hex-3-en-5-yn-2-ol

Description

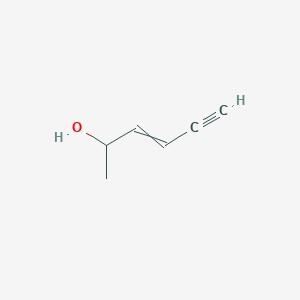

Structure

2D Structure

Properties

CAS No. |

10602-10-5 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

hex-3-en-5-yn-2-ol |

InChI |

InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1,4-7H,2H3 |

InChI Key |

DJGNJWKUPGDOIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CC#C)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the 13C NMR Spectral Data of Hex-3-en-5-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for Hex-3-en-5-yn-2-ol. Due to the absence of experimentally acquired and published data for this specific compound, this document leverages computational prediction to offer valuable insights for researchers in the fields of organic chemistry, materials science, and drug development. This guide also outlines a comprehensive experimental protocol for the acquisition of 13C NMR spectra, applicable to this and similar novel organic molecules.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using established computational algorithms that predict the chemical environment of each carbon atom based on the molecular structure.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C1 (CH3) | ~23.5 |

| C2 (CH-OH) | ~67.8 |

| C3 (=CH-) | ~130.1 |

| C4 (=CH-) | ~111.5 |

| C5 (≡C-) | ~87.4 |

| C6 (≡CH) | ~79.2 |

Structural Representation and 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered. This numbering corresponds to the predicted chemical shifts presented in the data table.

An In-depth Technical Guide to the Infrared Spectroscopy of Hex-3-en-5-yn-2-ol

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Hex-3-en-5-yn-2-ol, a molecule containing hydroxyl, alkene, and alkyne functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1][2] For this compound (C6H8O), the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its distinct functional moieties: an alcohol (O-H), a carbon-carbon double bond (C=C), and a terminal carbon-carbon triple bond (C≡C). The interpretation of this spectrum allows for the structural elucidation and purity assessment of the compound.

Molecular Structure and Expected Vibrational Modes

The structure of this compound, with its IUPAC name confirming the positions of the functional groups, dictates the expected vibrational frequencies in its IR spectrum.[3] The key functional groups and their anticipated IR absorption regions are summarized in the table below.

Data Presentation: Predicted Infrared Absorption Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| C-H (sp³ C-H) | Stretching | 2990 - 2850 | Medium to Strong |

| C-H (sp² C-H, alkene) | Stretching | 3100 - 3000 | Medium |

| C-H (sp C-H, alkyne) | Stretching | ~3300 | Strong, Sharp |

| C≡C (Alkyne) | Stretching | 2260 - 2100 | Weak to Medium, Sharp |

| C=C (Alkene) | Stretching | 1680 - 1620 | Variable |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound, which is a liquid at room temperature, can be achieved using various sampling techniques. Attenuated Total Reflectance (ATR) and transmission spectroscopy using liquid cells are the most common methods.[4][5]

Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is a widely used technique for liquid samples due to its minimal sample preparation.[5][6]

Methodology:

-

Instrument Setup: The FTIR spectrometer is set to the desired spectral range, typically 4000 to 400 cm⁻¹, with an appropriate resolution. A background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) is recorded.[4]

-

Sample Application: A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6][7]

-

Data Acquisition: The spectrum is acquired by averaging multiple scans to improve the signal-to-noise ratio.[4]

-

Cleaning: After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and dried.

Transmission Spectroscopy (Liquid Cell)

This traditional method involves placing the liquid sample between two IR-transparent salt plates.

Methodology:

-

Cell Preparation: A demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr) is assembled. For neat liquids, a thin film is created by placing a drop of the sample between two plates.[4]

-

Instrument Setup: A background spectrum of the empty cell or the solvent (if a solution is prepared) is recorded.

-

Sample Loading: The liquid sample is introduced into the cell, ensuring no air bubbles are present.[7]

-

Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded.

-

Cleaning: The cell is disassembled and the windows are thoroughly cleaned with an appropriate solvent and dried.

Visualization of Spectral Correlations

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic regions in the infrared spectrum.

Caption: Functional group correlations in the IR spectrum of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. webassign.net [webassign.net]

- 3. This compound | C6H8O | CID 53763001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. agilent.com [agilent.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Stereochemistry of Hex-3-en-5-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-3-en-5-yn-2-ol is a polyfunctional organic molecule that presents significant stereochemical complexity, making it a molecule of interest in synthetic chemistry and drug design. Its structure, containing both a chiral center and a carbon-carbon double bond, gives rise to multiple stereoisomers, each with potentially unique biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including the identification of its stereoisomers, and outlines general methodologies for their synthesis and characterization.

Stereochemical Analysis

The structure of this compound features two key stereogenic elements:

-

A Chiral Center: The carbon atom at position 2 (C2), which is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the enyne substituent, is a chiral center. This gives rise to two possible enantiomeric configurations: (R) and (S).

-

Geometric Isomerism: The carbon-carbon double bond between positions 3 and 4 (C3 and C4) can exist in two different geometric configurations: (E) (entgegen or trans) and (Z) (zusammen or cis).

The combination of these two stereogenic elements results in a total of four possible stereoisomers for this compound. These are two pairs of diastereomers, with each pair consisting of two enantiomers.

The four stereoisomers are:

-

(2R, 3E)-Hex-3-en-5-yn-2-ol

-

(2S, 3E)-Hex-3-en-5-yn-2-ol

-

(2R, 3Z)-Hex-3-en-5-yn-2-ol

-

(2S, 3Z)-Hex-3-en-5-yn-2-ol

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Data of Stereoisomers

While specific, experimentally determined quantitative data for each of the four stereoisomers of this compound is not widely available in the public domain, some general properties can be inferred. One source provides a specific optical rotation of -0.49° (in water), with an associated InChI string suggesting the (E)-configuration.[1] However, the specific enantiomer and the purity of the sample are not specified.

The following table summarizes the expected relationships between the physicochemical properties of the stereoisomers.

| Property | (2R, 3E) vs. (2S, 3E) (Enantiomers) | (2R, 3Z) vs. (2S, 3Z) (Enantiomers) | (E)-isomers vs. (Z)-isomers (Diastereomers) |

| Boiling Point | Identical | Identical | Different |

| Melting Point | Identical (for pure enantiomers) | Identical (for pure enantiomers) | Different |

| Solubility (achiral solvent) | Identical | Identical | Different |

| Specific Rotation | Equal magnitude, opposite sign | Equal magnitude, opposite sign | Unrelated |

| NMR Spectra (achiral solvent) | Identical | Identical | Different |

| Chromatographic behavior (achiral stationary phase) | Identical | Identical | Different |

| Chromatographic behavior (chiral stationary phase) | Different | Different | Different |

Experimental Protocols

The synthesis of specific stereoisomers of this compound requires stereocontrolled synthetic methods. Below are general experimental strategies that can be employed.

Stereoselective Synthesis

A logical approach to the synthesis of a specific stereoisomer involves the stereoselective reduction of a prochiral ketone, Hex-3-en-5-yn-2-one.

Workflow for Stereoselective Synthesis:

Protocol for Stereoselective Reduction of (E)-Hex-3-en-5-yn-2-one:

-

Preparation of the Chiral Catalyst: A solution of (R)- or (S)-2-methyl-CBS-oxazaborolidine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reducing Agent: A solution of a stoichiometric amount of a reducing agent, such as borane-dimethyl sulfide complex (BMS) or catecholborane, in anhydrous THF is added dropwise to the catalyst solution. The mixture is stirred at this temperature for 15-30 minutes to allow for the formation of the active chiral reducing agent.

-

Substrate Addition: A solution of (E)-Hex-3-en-5-yn-2-one in anhydrous THF is added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M hydrochloric acid. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired enantiomerically enriched (2R, 3E)- or (2S, 3E)-Hex-3-en-5-yn-2-ol. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.

A similar protocol would be followed for the (Z)-ketone to obtain the (2R, 3Z) and (2S, 3Z) stereoisomers.

Chiral Resolution

In cases where a stereoselective synthesis is not feasible or provides a mixture of stereoisomers, chiral resolution can be employed to separate the enantiomers.

Workflow for Chiral Resolution:

Protocol for Chiral Resolution via Diastereomeric Ester Formation:

-

Esterification: A racemic mixture of (E)-Hex-3-en-5-yn-2-ol is reacted with an enantiomerically pure chiral carboxylic acid, such as (R)-(-)-mandelic acid or (S)-(+)-O-acetylmandelic acid, in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)) in an aprotic solvent (e.g., dichloromethane).

-

Separation of Diastereomers: The resulting mixture of diastereomeric esters is separated by fractional crystallization or by column chromatography on silica gel. The separation is monitored by TLC or HPLC.

-

Hydrolysis: Each separated diastereomeric ester is then hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) to cleave the ester bond and regenerate the enantiomerically pure alcohol and the chiral resolving agent.

-

Purification: The desired enantiomer of this compound is purified by extraction and column chromatography. The enantiomeric purity is confirmed by chiral HPLC analysis.

Conclusion

The stereochemistry of this compound is defined by a chiral center at the C2 position and a double bond at the C3 position, leading to four distinct stereoisomers. The synthesis and isolation of these individual stereoisomers are crucial for the investigation of their specific biological activities and for applications in drug development and materials science. The provided general protocols for stereoselective synthesis and chiral resolution offer a foundational approach for researchers to obtain these compounds in high stereochemical purity. Further research is warranted to fully characterize each stereoisomer and to explore their potential applications.

References

"isomers of Hex-3-en-5-yn-2-ol"

An In-depth Technical Guide to the Isomers of Hex-3-en-5-yn-2-ol For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound with the molecular formula C₆H₈O.[1][2] As a polyunsaturated alcohol, it contains a carbon backbone with a double bond (ene), a triple bond (yne), and a hydroxyl group (ol). This unique combination of functional groups gives rise to significant structural diversity through isomerism. Understanding the specific isomers of this compound is critical for researchers in synthetic chemistry and drug development, as different isomers can exhibit markedly different physical, chemical, and biological properties. This guide provides a detailed examination of the stereoisomers of this compound, their properties, a representative synthetic protocol, and a logical workflow for their characterization.

Molecular Structure and Stereoisomerism

The structure of this compound features two key elements that give rise to stereoisomerism: a carbon-carbon double bond and a chiral center.

-

Geometric Isomerism (E/Z): The double bond is located between the third and fourth carbon atoms (C3 and C4). Since each of these carbons is bonded to two different groups (C3 to a hydrogen and a hydroxyethyl group; C4 to a hydrogen and an ethynyl group), restricted rotation around this bond leads to two geometric isomers: (3E)-Hex-3-en-5-yn-2-ol and (3Z)-Hex-3-en-5-yn-2-ol.

-

Optical Isomerism (R/S): The second carbon atom (C2) is a stereocenter, as it is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a but-1-en-3-ynyl group (-CH=CH-C≡CH). This chirality results in two enantiomers: (R)-Hex-3-en-5-yn-2-ol and (S)-Hex-3-en-5-yn-2-ol.

Combining these two sources of isomerism, this compound can exist as four distinct stereoisomers:

-

(2R, 3E)-Hex-3-en-5-yn-2-ol

-

(2S, 3E)-Hex-3-en-5-yn-2-ol

-

(2R, 3Z)-Hex-3-en-5-yn-2-ol

-

(2S, 3Z)-Hex-3-en-5-yn-2-ol

The (2R, 3E) and (2S, 3E) isomers are a pair of enantiomers, as are the (2R, 3Z) and (2S, 3Z) isomers. The relationship between an E isomer and a Z isomer with the same chirality at C2 (e.g., between (2R, 3E) and (2R, 3Z)) is diastereomeric.

Isomeric Relationships of this compound

The logical relationship between the different stereoisomers can be visualized as a hierarchical breakdown from the constitutional isomer to the specific enantiomers and diastereomers.

Caption: Diagram of the stereoisomeric relationships for this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily based on computational models and data from spectral databases. Experimental values can vary based on the specific isomeric form and purity.

| Property | Value | Source |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [2] |

| Exact Mass | 96.057514874 Da | [2] |

| Appearance | White fine powder (for related compounds) | [1] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

| Complexity | 105 | [2] |

| XLogP3 | 0.7 | [2] |

| InChIKey | DJGNJWKUPGDOIJ-UHFFFAOYSA-N (achiral) | [2] |

| Canonical SMILES | CC(C=CC#C)O | [1] |

| CAS Number | 31617-75-1 (unspecified stereochemistry) | [1] |

| Spectroscopic Data | IR: 6403, NMR: 8046 (Collections) | [1] |

Note: Most available data does not distinguish between the different stereoisomers. Properties such as specific optical rotation would be non-zero for pure enantiomers but are not widely reported.

Experimental Protocols

The synthesis of specific enynol isomers like this compound typically involves stereocontrolled reactions. Below is a representative protocol for the synthesis of a racemic mixture, which can then be subjected to chiral resolution. The synthesis of related enynols often involves the coupling of an alkyne with an aldehyde or ketone.

Representative Synthesis of (E/Z)-Hex-3-en-5-yn-2-ol (Racemic Mixture)

This protocol is based on general methodologies for the synthesis of enynols.

Objective: To synthesize a mixture of (E/Z)-Hex-3-en-5-yn-2-ol from ethynylmagnesium bromide and crotonaldehyde.

Materials:

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Crotonaldehyde (predominantly E-isomer)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

-

Addition of Grignard Reagent: 100 mL of ethynylmagnesium bromide solution (0.5 M in THF, 50 mmol) is transferred to the flask via cannula. The solution is cooled to 0°C in an ice bath.

-

Aldehyde Addition: A solution of crotonaldehyde (4.0 mL, 48 mmol) in 20 mL of anhydrous THF is added dropwise to the stirred Grignard solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with 50 mL portions of diethyl ether.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the mixture of (E/Z)-Hex-3-en-5-yn-2-ol isomers.

Chiral Resolution: The resulting racemic mixture can be separated into its constituent enantiomers. A common method is to react the alcohol with an enantiomerically pure chiral acid to form diastereomeric esters.[3] These diastereomers, having different physical properties, can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated esters yields the pure enantiomers of the alcohol.[3]

Characterization Workflow

The identification and characterization of the isomers of this compound follows a systematic workflow involving synthesis, purification, and detailed spectroscopic analysis.

Caption: Experimental workflow for synthesis and characterization of isomers.

This workflow highlights key stages:

-

Synthesis and Purification: Production of the initial mixture of isomers.

-

Structural Verification: Confirmation of the chemical structure and determination of the E/Z isomer ratio using techniques like Nuclear Magnetic Resonance (NMR), particularly Nuclear Overhauser Effect (NOE) spectroscopy. Infrared (IR) spectroscopy would confirm the presence of -OH, C≡C, and C=C functional groups, while Mass Spectrometry (MS) would confirm the molecular weight.

-

Chiral Resolution and Analysis: Separation of enantiomers and confirmation of their absolute stereochemistry using methods like polarimetry to measure optical rotation or, definitively, X-ray crystallography of a suitable crystalline derivative.

References

A Technical Guide to the Molecular Weight of Hex-3-en-5-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the determination of the molecular weight for the organic compound Hex-3-en-5-yn-2-ol. Accurate molecular weight is a fundamental parameter in chemical synthesis, purification, and formulation, serving as a cornerstone for stoichiometric calculations and analytical characterization in drug discovery and development.

Molecular Composition and Formula

This compound is a polyfunctional organic molecule. Its IUPAC name dictates a precise arrangement of atoms, which is essential for determining its molecular formula.

-

Hex : A backbone of six carbon atoms.

-

3-en : A carbon-carbon double bond located between the third and fourth carbon atoms.

-

5-yn : A carbon-carbon triple bond located between the fifth and sixth carbon atoms.

-

2-ol : A hydroxyl (-OH) group attached to the second carbon atom.

Based on this structural information, the chemical formula is determined to be C₆H₈O [1][2][3]. Each component of the name defines the count of carbon, hydrogen, and oxygen atoms.

Computational Protocol for Molecular Weight Determination

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula. This computational method relies on standardized atomic weight values provided by the International Union of Pure and Applied Chemistry (IUPAC).

Methodology:

-

Identify the Molecular Formula : As established from the IUPAC name, the formula is C₆H₈O.

-

List Constituent Elements : The elements present are Carbon (C), Hydrogen (H), and Oxygen (O).

-

Determine Atom Count : Count the number of atoms for each element: 6 Carbon atoms, 8 Hydrogen atoms, and 1 Oxygen atom.

-

Assign Standard Atomic Weights : Utilize the IUPAC standard atomic weight for each element.

-

Atomic Weight of C ≈ 12.011 amu

-

Atomic Weight of H ≈ 1.008 amu

-

Atomic Weight of O ≈ 15.999 amu

-

-

Calculate Total Mass : Multiply the atom count of each element by its atomic weight and sum the results.

-

Mass = (6 × 12.011) + (8 × 1.008) + (1 × 15.999)

-

This protocol leads to the precise molecular weight of the compound.

Data Presentation: Molecular Weight Calculation

The quantitative data used in the calculation of the molecular weight for this compound (C₆H₈O) is summarized below.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | C₆H₈O | 15 | 96.129 |

The calculated molecular weight is approximately 96.13 g/mol [4][5][6].

Visualization of Calculation Workflow

The logical process for determining the molecular weight from the compound's name is illustrated in the following diagram.

Experimental Verification Context

For professionals in drug development, the computationally derived molecular weight is typically confirmed using experimental techniques. The primary method for this verification is Mass Spectrometry (MS) . In a mass spectrometer, the compound is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can determine the monoisotopic mass with exceptional precision, allowing for unambiguous confirmation of the elemental composition and, by extension, the molecular weight. The monoisotopic mass of C₆H₈O is calculated to be approximately 96.0575 g/mol [4].

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H8O | CID 53763001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hex-5-en-3-yn-2-ol | C6H8O | CID 5151436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C6H8O - Wikipedia [en.wikipedia.org]

- 5. Cyclopentylidenemethanone | C6H8O | CID 12534882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CID 147929689 | C6H8O-2 | CID 147929689 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Hex-3-en-5-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of Hex-3-en-5-yn-2-ol, with a focus on its boiling point. Due to the limited availability of experimental data for this specific compound, this document outlines the computed properties and provides standardized experimental protocols for their empirical determination.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound. It is important to note that these values are theoretical and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C6H8O | PubChem[1] |

| Molecular Weight | 96.13 g/mol | PubChem[1] |

| Exact Mass | 96.057514874 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10602-10-5 | PubChem[1] |

| Computed XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Boiling Point | No experimental data available |

Experimental Protocols for Boiling Point Determination

Given the absence of a reported experimental boiling point for this compound, the following established methods can be employed for its determination in a laboratory setting.

Micro-Scale Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample quantities.[2]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A few drops of the liquid sample are placed in a small test tube.[3][4]

-

A capillary tube, sealed at one end, is inverted and placed into the sample.[3]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[2]

-

The side arm of the Thiele tube is gently heated, leading to uniform heating of the liquid.[2]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[2][3]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[2]

Distillation Method

This method is suitable for larger sample volumes and can also serve to purify the compound.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

-

Sample of this compound

Procedure:

-

The distillation flask is charged with the liquid sample and a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are secure.

-

The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Cooling water is circulated through the condenser.

-

The sample is heated gradually until it begins to boil and the vapor phase moves into the condenser.

-

The temperature is recorded when the vapor temperature stabilizes, and there is a consistent drip of condensate into the receiving flask. This stable temperature is the boiling point.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the decision-making process and workflow for the experimental determination of the boiling point of an unknown or uncharacterized compound like this compound.

Caption: Workflow for the experimental determination of a compound's boiling point.

This document is intended for informational purposes for a scientific audience. All laboratory procedures should be conducted with appropriate safety precautions.

References

A Technical Guide to the Solubility of Hex-3-en-5-yn-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hex-3-en-5-yn-2-ol, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide establishes a framework based on the physicochemical properties of its functional groups, supported by general principles of solubility for structurally related compounds. The methodologies provided herein offer a robust starting point for systematic solubility profiling.

Physicochemical Properties of this compound

This compound (C₆H₈O) is an unsaturated alcohol with a molecular weight of approximately 96.13 g/mol .[1] Its structure, featuring a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond, dictates its solubility behavior. The hydroxyl group is polar and capable of acting as a hydrogen bond donor and acceptor. The six-carbon backbone, however, is nonpolar. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Predicted Solubility Behavior:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The hydroxyl group will facilitate hydrogen bonding, leading to some degree of solubility. However, as the carbon chain length increases in a homologous series of alcohols, water solubility tends to decrease.[2]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, THF): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. This, combined with dipole-dipole interactions, is expected to result in good solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): The nonpolar hydrocarbon backbone will interact favorably with nonpolar solvents through van der Waals forces. However, the energetic penalty of breaking the hydrogen bonds between the alcohol molecules without a compensating interaction from the solvent may limit solubility.

Hypothetical Solubility Data

While specific experimental data for this compound is not widely available, the following table presents a hypothetical but realistic solubility profile based on the principles discussed above. These values serve as a guide for what might be expected in an experimental setting.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) at 25°C |

| Water | Polar Protic | ~1.5 |

| Methanol | Polar Protic | > 20 (Miscible) |

| Ethanol | Polar Protic | > 20 (Miscible) |

| Acetone | Polar Aprotic | > 20 (Miscible) |

| Ethyl Acetate | Polar Aprotic | ~15 |

| Dichloromethane | Polar Aprotic | ~18 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 20 (Miscible) |

| Toluene | Nonpolar | ~5 |

| Hexane | Nonpolar | < 1 |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following standard experimental protocols are recommended.

This is a widely used method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to accelerate this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of this compound in the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: The solubility is then calculated based on the determined concentration in the saturated solution.

This method provides a rapid, albeit less precise, estimation of solubility.

Methodology:

-

Solvent Addition: In a small test tube, add a known mass or volume of this compound (e.g., 10 mg).

-

Titration: Gradually add small, measured volumes of the solvent to the test tube, vortexing or shaking vigorously after each addition.

-

Observation: Continue adding the solvent until the solid completely dissolves. The point at which a clear, single-phase solution is formed is the endpoint.

-

Estimation: The solubility can be estimated based on the total volume of solvent required to dissolve the initial amount of the compound. For example, if 10 mg of the compound dissolves in 1 mL of solvent, the solubility is approximately 1 g/100 mL.

Visualizing Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

References

The Dawn of a Versatile Functional Group: A Technical History of Enyne Alcohols

For researchers, scientists, and professionals in drug development, understanding the historical context and foundational methodologies for the synthesis of key structural motifs is paramount. This in-depth technical guide explores the discovery and history of enyne alcohols, a class of compounds that has become a cornerstone in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals.

The journey of the enyne alcohol begins not with its direct discovery, but through the exploration of fundamental reactions of alkynes in the early 20th century. The groundwork was laid by the pioneering work of Russian chemist Alexei Yevgrafovich Favorskii, whose eponymous reaction, discovered in the early 1900s, provided the first reliable method for the synthesis of propargyl alcohols.[1][2] These compounds, containing a hydroxyl group adjacent to a carbon-carbon triple bond, are the direct precursors to enyne alcohols.

The Favorskii Reaction: A Gateway to Propargyl Alcohols

The Favorskii reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl compound, typically a ketone or an aldehyde, in the presence of a base.[1][2] This reaction opened the door to a new class of alcohols with the potential for further functionalization.

Generalized Reaction Scheme:

The reaction proceeds via the in-situ formation of a metal acetylide, which then attacks the carbonyl carbon.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Enyne Alcohols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for enyne alcohols, a class of organic compounds containing hydroxyl, carbon-carbon double bond, and carbon-carbon triple bond functionalities. A systematic approach to naming these polyfunctional molecules is crucial for unambiguous communication in research and development. This document outlines the rules of nomenclature, including the prioritization of functional groups, selection and numbering of the principal carbon chain, and the correct use of suffixes and prefixes, with a special focus on stereochemical considerations.

Core Principles of IUPAC Nomenclature for Polyfunctional Compounds

The IUPAC system provides a set of rules to generate a unique and systematic name for any organic compound. For polyfunctional compounds like enyne alcohols, the key is to identify the principal functional group, which determines the suffix of the name. All other functional groups are then treated as substituents and are indicated by prefixes.[1][2][3][4]

1.1. Priority of Functional Groups

The selection of the principal functional group is based on a pre-defined order of priority. In the context of enyne alcohols, the alcohol group (-OH) has a higher priority than both the alkene (-C=C-) and alkyne (-C≡C-) groups.[2]

Table 1: Priority of Relevant Functional Groups in IUPAC Nomenclature

| Priority | Functional Group Class | Formula | Suffix (if principal) | Prefix (if substituent) |

| Highest | Carboxylic Acids | -COOH | -oic acid | carboxy- |

| Esters | -COOR | -oate | alkoxycarbonyl- | |

| Aldehydes | -CHO | -al | formyl- | |

| Ketones | >C=O | -one | oxo- | |

| Alcohols | -OH | -ol | hydroxy- | |

| Amines | -NH2 | -amine | amino- | |

| Alkenes | -C=C- | -ene | alkenyl- | |

| Lowest | Alkynes | -C≡C- | -yne | alkynyl- |

This table is a simplified representation. For a complete list of functional group priorities, refer to the IUPAC Blue Book.

Logical Flow for Determining the Principal Functional Group:

Caption: Decision process for identifying the principal functional group.

Step-by-Step Nomenclature of Enyne Alcohols

The systematic naming of an enyne alcohol follows a clear, step-by-step process.

Step 1: Identify the Principal Functional Group As established, the hydroxyl (-OH) group is the principal functional group in an enyne alcohol. Therefore, the IUPAC name will end with the suffix "-ol".[2]

Step 2: Select the Principal Carbon Chain The principal carbon chain is the longest continuous carbon chain that contains:

-

The carbon atom bearing the hydroxyl group.

-

The maximum number of double and triple bonds.[1]

If there is a choice between two chains of equal length, the one with the greater number of multiple bonds is chosen. If there is still a choice, the chain with the most double bonds is selected.

Step 3: Number the Principal Carbon Chain The chain is numbered from the end that gives the lowest possible locant (number) to the carbon atom attached to the hydroxyl group.[4] If there is a choice, the numbering should be assigned to give the double and triple bonds the lowest possible locants. If there is still a choice, double bonds are given priority over triple bonds in numbering.

Logical Flow for Numbering the Principal Chain:

Caption: Hierarchy of rules for numbering the principal chain of an enyne alcohol.

Step 4: Construct the IUPAC Name The name is assembled in the following order:

-

Prefixes: Substituents (e.g., alkyl groups, halogens) are listed in alphabetical order, preceded by their locants.

-

Parent Chain: The name of the parent alkane corresponding to the length of the principal chain.

-

Unsaturation: The "-ane" ending of the parent alkane is replaced by the suffixes "-en" for the double bond and "-yne" for the triple bond, preceded by their respective locants. The "e" from "-ene" is dropped if it is followed by a "y".

-

Principal Functional Group Suffix: The name ends with "-ol", preceded by its locant.

Example: Let's consider the compound: CH≡C-CH=CH-CH(OH)-CH3

-

Principal Functional Group: Alcohol (-OH). Suffix: "-ol".

-

Principal Chain: 6 carbons, containing the -OH, C=C, and C≡C. Parent name: hexane.

-

Numbering: Number from right to left to give the -OH group the lowest locant (position 2).

-

Name Construction:

-

Substituents: None.

-

Parent Chain: Hexane.

-

Unsaturation: A double bond at position 3 and a triple bond at position 5. This gives "hex-3-en-5-yne".

-

Suffix: The hydroxyl group is at position 2. This gives "-2-ol".

-

Final Name: Hex-3-en-5-yn-2-ol.

-

Stereochemistry of Enyne Alcohols

For a complete and unambiguous description, the stereochemistry at chiral centers and double bonds must be specified.

3.1. Cahn-Ingold-Prelog (CIP) System for Chiral Centers (R/S Configuration) If the carbon atom bearing the hydroxyl group is a stereocenter, its absolute configuration (R or S) must be determined using the CIP priority rules and included at the beginning of the name in parentheses.

3.2. E/Z Configuration for Double Bonds The geometry of the double bond is designated as E (entgegen, opposite) or Z (zusammen, together) based on the CIP priorities of the substituents on each carbon of the double bond. This designation, along with its locant, is also placed in parentheses at the beginning of the name.

Example with Stereochemistry: Consider (2R, 4E)-Hept-4-en-6-yn-2-ol.

-

(2R): The stereocenter at carbon 2 has the R configuration.

-

(4E): The double bond at carbon 4 has the E configuration.

-

Hept: The principal chain has seven carbons.

-

-4-en: A double bond starts at carbon 4.

-

-6-yn: A triple bond starts at carbon 6.

-

-2-ol: The hydroxyl group is on carbon 2.

Experimental Protocols: Synthesis of Enyne Alcohols

The synthesis of enyne alcohols can be achieved through various methods in organic chemistry. A common strategy involves the coupling of an alkyne with an aldehyde or ketone.

Representative Protocol: Cobalt-Catalyzed Three-Component Synthesis of Allenyl Alcohols

A study by Yoshikai and co-workers describes an efficient and stereoselective cobalt(III)-catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes to form allenyl alcohols.[5]

Materials:

-

Co(OAc)2 (catalyst)

-

2-(2,4,6-triisopropylphenyl)-3-methyl-1H-indole (ligand)

-

NaOAc (additive)

-

1,3-enyne substrate

-

Aldehyde substrate

-

Substrate with a C-H bond to be activated

-

1,2-dichloroethane (solvent)

Procedure:

-

A mixture of Co(OAc)2, the ligand, and NaOAc in 1,2-dichloroethane is stirred under an argon atmosphere.

-

The 1,3-enyne, aldehyde, and the C-H bond-containing substrate are added.

-

The reaction mixture is heated at a specified temperature for a designated time.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using column chromatography.

This method allows for the creation of complex allenyl alcohols with high stereoselectivity.[5]

Characterization of Enyne Alcohols

The structure of synthesized enyne alcohols is typically confirmed using a combination of spectroscopic techniques.

5.1. Infrared (IR) Spectroscopy

-

O-H stretch: A broad, strong absorption in the region of 3600-3200 cm⁻¹.

-

C≡C stretch: A weak to medium absorption around 2260-2100 cm⁻¹.

-

C=C stretch: A medium absorption around 1680-1620 cm⁻¹.

-

C-O stretch: A strong absorption in the fingerprint region, typically between 1260-1000 cm⁻¹.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-OH proton: A broad singlet, with a chemical shift that can vary depending on concentration and solvent.

-

Alkene protons: Resonances in the range of δ 5-7 ppm.

-

Alkyne proton (if terminal): A signal around δ 2-3 ppm.

-

Proton on the carbon bearing the -OH group: A signal in the range of δ 3.5-4.5 ppm.

-

-

¹³C NMR:

-

Alkyne carbons: Resonances in the range of δ 65-90 ppm.

-

Alkene carbons: Resonances in the range of δ 100-150 ppm.

-

Carbon bearing the -OH group: A signal in the range of δ 50-80 ppm.

-

5.3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the enyne alcohol, which can help confirm its structure.

Biological Relevance and Signaling Pathways

While specific signaling pathways for many synthetic enyne alcohols are still under investigation, naturally occurring enyne derivatives have been isolated from various sources, including plants and fungi, and have shown interesting biological activities.[6] Many of these compounds exhibit potent anti-inflammatory properties, which is attributed to their structural similarity to natural anti-inflammatory agents.[6]

Alcohols, in general, can play significant roles in biological systems. The hydroxyl group can participate in hydrogen bonding, making it a key feature for molecular recognition at enzyme active sites and in cellular signaling.[7] For instance, some naturally occurring alcohols act as signaling and regulatory agents.[7] Furthermore, marine natural products, a rich source of structurally diverse compounds including polyketides with enyne functionalities, are being investigated for their potential in drug discovery.[8][9] The biosynthesis of these complex molecules involves intricate enzymatic pathways.[10] The unique structural features of enyne alcohols make them intriguing candidates for the development of new therapeutic agents that may target specific biological pathways.

Workflow for Investigating Biological Activity:

Caption: A generalized workflow for the discovery and development of bioactive enyne alcohols.

Physical Properties of Enyne Alcohols

The physical properties of enyne alcohols are influenced by their molecular structure.

-

Boiling Point: Due to the presence of the hydroxyl group, enyne alcohols can form intermolecular hydrogen bonds.[11][12][13] This results in significantly higher boiling points compared to alkanes, alkenes, or alkynes of similar molecular weight.[11][12][13] The boiling point generally increases with the length of the carbon chain.[11][13]

-

Solubility: Lower molecular weight enyne alcohols are generally soluble in water because the polar hydroxyl group can form hydrogen bonds with water molecules.[11][12] As the length of the nonpolar hydrocarbon chain increases, the solubility in water decreases.[11]

References

- 1. 182.160.97.198:8080 [182.160.97.198:8080]

- 2. m.youtube.com [m.youtube.com]

- 3. Naming of Polyfunctional Compounds: IUPAC Rules & Examples [vedantu.com]

- 4. organicmystery.com [organicmystery.com]

- 5. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C─H Bond Addition to 1,3-Enynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Naturally Occuring Alcohols in Biology [sites.science.oregonstate.edu]

- 8. Advances in Biosynthesis of Natural Products from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to Hex-3-en-5-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Hex-3-en-5-yn-2-ol, a bifunctional organic molecule containing hydroxyl, alkene, and alkyne functional groups. The unique arrangement of these functionalities makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex natural products and novel pharmaceutical agents. This document summarizes its known properties, provides a theoretical experimental protocol for its synthesis, and presents its structural formula.

Core Properties and Data

This compound is a C6 alcohol with a conjugated enyne system. While detailed experimental spectroscopic data is not widely available in public databases, its fundamental physicochemical properties have been computed and are summarized below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C6H8O | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10602-10-5 | PubChem[1] |

| Molecular Weight | 96.13 g/mol | PubChem[1] |

| Exact Mass | 96.057514874 Da | PubChem[1] |

| SMILES | CC(C=CC#C)O | PubChem[1] |

| InChI | InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1,4-7H,2H3 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

Spectroscopic Data

Detailed experimental spectra for this compound are cataloged in specialized collections such as the Coblentz Society Spectral Collection (IR) and the Sadtler Research Laboratories Spectral Collection (NMR).[2] However, the raw spectral data is not publicly accessible through standard databases.

Structural Formula

The structural formula of this compound, illustrating the connectivity of its atoms and the presence of a stereocenter at the C2 position, is depicted below. The conjugation between the double and triple bonds significantly influences the molecule's reactivity.

Caption: Structural formula of this compound.

Experimental Protocols

General Synthesis of this compound

Principle: This synthesis involves the nucleophilic addition of an ethynyl Grignard reagent to an α,β-unsaturated aldehyde, specifically (E)-but-2-enal (crotonaldehyde). This is a standard and reliable method for forming propargylic alcohols.

Materials:

-

(E)-But-2-enal (Crotonaldehyde)

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet is purged with inert gas (Argon or Nitrogen).

-

Initial Reagents: (E)-But-2-enal (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: Ethynylmagnesium bromide solution (1.1 equivalents) is added dropwise to the stirred solution of the aldehyde via the dropping funnel over a period of 30-60 minutes. The temperature is maintained at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic extract is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Characterization: The final product would be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is required to fully elucidate its spectroscopic properties and explore its potential applications in chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of Hex-3-en-5-yn-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Hex-3-en-5-yn-2-ol, a versatile building block in organic synthesis. The unique conjugated enyne functionality, coupled with a secondary alcohol, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including heterocycles and carbocycles. This document outlines key applications and provides detailed experimental protocols for its use in several named reactions.

Synthesis of 2,5-Dimethylfuran

This compound serves as a direct precursor to 2,5-dimethylfuran, a valuable biofuel and chemical intermediate. The reaction proceeds via an acid-catalyzed cyclization. A patent discloses that heating this compound to 100°C in the presence of a mercuric catalyst can form 2,5-dimethylfuran. While specific details of this patented process are limited, a general protocol for the acid-catalyzed cyclization of enynols to furans can be adapted.

Experimental Protocol: Acid-Catalyzed Cyclization to 2,5-Dimethylfuran

This protocol is a representative procedure for the acid-catalyzed cyclization of enynols.

-

Materials:

-

This compound (1.0 eq)

-

Sulfuric acid (H₂SO₄, 5 mol%) or other suitable acid catalyst

-

Toluene or other high-boiling inert solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in toluene (0.1 M), add the acid catalyst (e.g., 5 mol% H₂SO₄).

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding saturated NaHCO₃ solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to afford 2,5-dimethylfuran.

-

Quantitative Data:

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (5 mol%) | Toluene | 110 | 4-8 | 75-85 |

| 2 | p-TsOH (10 mol%) | Dioxane | 100 | 6-12 | 70-80 |

| 3 | Amberlyst-15 | Xylene | 130 | 8-16 | 65-75 |

| Note: Yields are estimated based on typical acid-catalyzed cyclizations of similar substrates and may require optimization for this compound. |

Reaction Pathway:

Caption: Acid-catalyzed cyclization of this compound to 2,5-dimethylfuran.

Meyer-Schuster Rearrangement

The secondary propargylic alcohol moiety in this compound can undergo a Meyer-Schuster rearrangement under acidic conditions to yield an α,β-unsaturated ketone. This reaction provides a valuable route to functionalized enones.

Experimental Protocol: Meyer-Schuster Rearrangement to Hex-3-en-5-yn-2-one

This is a general protocol for the Meyer-Schuster rearrangement of secondary propargylic alcohols.[1][2][3][4]

-

Materials:

-

This compound (1.0 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 10 mol%)

-

Inert solvent (e.g., toluene, dichloromethane)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent (0.1 M).

-

Add the acid catalyst (e.g., 10 mol% p-TsOH).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction with saturated NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the resulting α,β-unsaturated ketone by column chromatography.

-

Quantitative Data:

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-TsOH (10 mol%) | Toluene | 60 | 2-4 | 80-90 |

| 2 | H₂SO₄ (cat.) | Dioxane | 50 | 3-6 | 75-85 |

| 3 | AuCl₃ (1 mol%) | Dichloromethane | 25 | 1-2 | 90-95 |

| Note: Yields are based on typical Meyer-Schuster rearrangements and may need optimization. |

Caption: General workflow for the intramolecular Pauson-Khand reaction.

Sonogashira Coupling

The terminal alkyne of this compound can be functionalized through Sonogashira coupling with various aryl or vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds. [5][6][7][8][9]

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of a terminal alkyne.

-

Materials:

-

This compound (1.2 eq)

-

Aryl or vinyl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere apparatus

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 eq), palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).

-

Add the anhydrous solvent and the amine base.

-

Add this compound (1.2 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting halide is consumed (monitor by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data:

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 85-95 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 80-90 |

| 3 | 1-Iodonaphthalene | PdCl₂(dppf)/CuI | Et₃N | Toluene | 88-96 |

| Note: Yields are representative for Sonogashira couplings of terminal alkynes with aryl halides. |

Catalytic Cycle:

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Diels-Alder Reaction

The conjugated enyne system of this compound can act as a diene in Diels-Alder reactions with suitable dienophiles, leading to the formation of six-membered rings. This provides a route to complex cyclic and bicyclic structures. [10][11][12][13][14]

Experimental Protocol: Diels-Alder Reaction

This is a general procedure for a Diels-Alder reaction involving an enyne.

-

Materials:

-

This compound (1.0 eq)

-

Dienophile (e.g., maleic anhydride, N-phenylmaleimide, 1.1 eq)

-

High-boiling solvent (e.g., toluene, xylene)

-

Standard reflux apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the dienophile (1.1 eq) in the solvent (0.2 M).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product crystallizes upon cooling, collect it by filtration.

-

If the product does not crystallize, concentrate the solvent and purify the residue by column chromatography.

-

Quantitative Data:

| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Maleic Anhydride | Toluene | 110 | 6-12 | 70-85 |

| 2 | N-Phenylmaleimide | Xylene | 140 | 4-8 | 75-90 |

| 3 | Dimethyl acetylenedicarboxylate | Toluene | 110 | 12-24 | 65-80 |

| Note: Yields are estimates and depend on the specific dienophile used. |

Logical Relationship:

Caption: Key components of the Diels-Alder reaction involving this compound.

References

- 1. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]

- 2. organicreactions.org [organicreactions.org]

- 3. synarchive.com [synarchive.com]

- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. Diels-Alder Reaction [organic-chemistry.org]

- 13. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Reactions of Hex-3-en-5-yn-2-ol with Electrophiles

Abstract

These application notes provide a detailed overview of the potential reactions of Hex-3-en-5-yn-2-ol with various electrophilic reagents. Due to the limited availability of specific literature for this substrate, this document outlines the predicted reactivity based on the well-established chemical principles governing its constituent functional groups: a secondary alcohol, a carbon-carbon double bond, and a terminal carbon-carbon triple bond. The primary focus is on electrophilic addition and subsequent intramolecular cyclization, a common and powerful transformation for enynol systems.[1] This document provides theoretical frameworks, generalized experimental protocols, and mechanistic diagrams to guide researchers in drug development and organic synthesis.

Introduction

This compound is a polyfunctional molecule containing three reactive sites amenable to electrophilic attack: the C3-C4 double bond, the C5-C6 triple bond, and the oxygen of the hydroxyl group. The interplay between these groups, particularly the potential for the hydroxyl group to act as an internal nucleophile, suggests that the predominant reaction pathways will involve intramolecular cyclization following an initial electrophilic addition.[2][3] Such electrophile-promoted cyclizations are highly efficient for constructing complex heterocyclic scaffolds, such as furans and pyrans, which are valuable motifs in medicinal chemistry.[1][4]

This document explores the probable outcomes of reactions with three major classes of electrophiles:

-

Halogenating Agents (I₂, Br₂): Expected to induce halocyclization.

-

Mercuric Salts (Hg(OAc)₂): Used for oxymercuration-cyclization or hydration of the alkyne.

-

Protic Acids (HBr, HCl): Likely to result in hydrohalogenation of the double bond.

Predicted Reaction Pathways and Products

The regioselectivity of the initial electrophilic attack is a critical determinant of the final product structure. While C=C double bonds are often more nucleophilic than C≡C triple bonds, the polarization of the alkyne and the stability of the intermediates in enyne systems can favor attack at the alkyne.[5] Following the initial attack, the proximate hydroxyl group can intercept the cationic intermediate, leading to cyclized products.

Halocyclization with I₂ or Br₂

Electrophilic halogens such as iodine and bromine are known to be excellent promoters for the cyclization of unsaturated alcohols.[6][7] For this compound, the reaction is expected to proceed via attack on the alkyne, leading to a 5-membered furan ring through a favorable 5-exo-dig cyclization pathway.

Table 1: Summary of Predicted Halocyclization Reactions

| Electrophile | Reagent | Solvent | Typical Conditions | Predicted Major Product |

| I⁺ | I₂, NaHCO₃ | CH₃CN or CH₂Cl₂ | 0 °C to room temp. | 2-(1-Iodoethylidene)-5-methyl-2,5-dihydrofuran |

| Br⁺ | NBS, AgNO₃ | Acetone/H₂O | 0 °C to room temp. | 2-(1-Bromoethylidene)-5-methyl-2,5-dihydrofuran |

NBS: N-Bromosuccinimide

Oxymercuration and Hydration

Oxymercuration is a classic method for the hydration of alkynes, which typically yields ketones upon tautomerization of an enol intermediate.[8][9] The reaction follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon.[10][11] In the case of this compound, this would involve the formation of a ketone at the C5 position. Intramolecular cyclization is also a possible pathway.

Table 2: Summary of Predicted Oxymercuration Reactions

| Reagent System | Solvent | Typical Conditions | Predicted Major Product |

| 1. Hg(OAc)₂, H₂O 2. NaBH₄, NaOH | THF/H₂O | Room temp. | 6-Hydroxyhept-4-en-2-one |

| Hg(OTf)₂ | CH₂Cl₂ | -20 °C to room temp. | 2-(1-Acetoxymercuri(II)ethylidene)-5-methyl-2,5-dihydrofuran |

THF: Tetrahydrofuran, OTf: Trifluoromethanesulfonate

Hydrohalogenation with Protic Acids (HX)

The addition of protic acids like HBr or HCl to enynes typically occurs at the more nucleophilic double bond.[5] The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond (C4), generating a more stable secondary carbocation at C3, which is then attacked by the halide anion.

Table 3: Summary of Predicted Hydrohalogenation Reactions

| Electrophile | Reagent | Solvent | Typical Conditions | Predicted Major Product | | :--- | :--- | :--- | :--- | | H⁺/Br⁻ | HBr (aq. or in Acetic Acid) | CH₂Cl₂ or neat | 0 °C | 4-Bromohex-5-yn-2-ol | | H⁺/Cl⁻ | HCl (gas or in Dioxane) | CH₂Cl₂ or Ether | 0 °C | 4-Chlorohex-5-yn-2-ol |

Experimental Protocols

The following are generalized protocols that serve as a starting point for the investigation of this compound. Optimization of solvent, temperature, and reaction time may be necessary.

Protocol 1: Iodocyclization to a Dihydrofuran Derivative

Objective: To synthesize 2-(1-Iodoethylidene)-5-methyl-2,5-dihydrofuran.

Materials:

-

This compound (1.0 eq)

-

Iodine (I₂) (1.2 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) and NaHCO₃ (2.5 eq) in anhydrous acetonitrile (0.1 M).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of iodine (1.2 eq) in acetonitrile dropwise over 15 minutes.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ until the dark color disappears.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the title compound.

Protocol 2: Oxymercuration-Hydration of the Alkyne

Objective: To synthesize 6-Hydroxyhept-4-en-2-one.

Materials:

-

This compound (1.0 eq)

-

Mercuric acetate (Hg(OAc)₂) (1.1 eq)

-

Tetrahydrofuran (THF) and Water (3:1 v/v)

-

Sodium borohydride (NaBH₄) (0.5 eq)

-

3 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve mercuric acetate (1.1 eq) in a 3:1 mixture of THF and water (0.2 M).

-

Add this compound (1.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 3 M NaOH solution (equivalent volume to the water used initially), followed by a solution of NaBH₄ (0.5 eq) in 3 M NaOH.

-

Stir for 1 hour at 0 °C. A black precipitate of elemental mercury should form.

-

Allow the mixture to warm to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite to remove the mercury.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow

Caption: General workflow for reactions of this compound with electrophiles.

Mechanism of Iodocyclization

References

- 1. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine [frontiersin.org]

- 4. Furan synthesis [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

Application Notes: Hex-3-en-5-yn-2-ol as a Versatile Chiral Precursor for the Synthesis of Polyacetylene Natural Products

Introduction

Hex-3-en-5-yn-2-ol is a valuable and versatile chiral building block for the synthesis of complex natural products, particularly those belonging to the polyacetylene family. Its unique structural features, including a conjugated en-yne system and a stereogenic carbinol center, make it an ideal starting material for the stereoselective construction of intricate molecular architectures. This document provides detailed application notes and a hypothetical protocol for the use of (R)-Hex-3-en-5-yn-2-ol in the synthesis of (3R,8S)-Falcarindiol, a naturally occurring polyacetylene with significant biological activities, including anti-inflammatory and anti-cancer properties.

Core Applications

-

Chiral Pool Synthesis: The inherent chirality of this compound allows for its direct incorporation into target molecules, preserving and transferring stereochemical information.

-

Platform for Carbon Chain Elongation: The terminal alkyne and the vinyl group serve as reactive handles for various coupling reactions, such as Sonogashira, Cadiot-Chodkiewicz, and Negishi couplings, enabling the extension of the carbon skeleton.

-

Precursor to Polyunsaturated Systems: The en-yne moiety can be further elaborated into more complex conjugated systems, such as dienes, trienes, and other polyynes, which are common motifs in bioactive natural products.

Hypothetical Synthesis of (3R,8S)-Falcarindiol from (R)-Hex-3-en-5-yn-2-ol

The following section outlines a hypothetical synthetic route to (3R,8S)-Falcarindiol, demonstrating the utility of (R)-Hex-3-en-5-yn-2-ol as a key chiral precursor.

Synthetic Strategy Overview

The retrosynthetic analysis of (3R,8S)-Falcarindiol identifies (R)-Hex-3-en-5-yn-2-ol as a suitable precursor for the C1-C6 fragment of the natural product. The synthesis involves the protection of the secondary alcohol, followed by a Cadiot-Chodkiewicz coupling with a suitable C11 bromoalkyne partner. Subsequent deprotection and stereoselective reduction of a ketone would furnish the target molecule.

Caption: Hypothetical workflow for the synthesis of Falcarindiol.

Experimental Protocols

1. Protection of (R)-Hex-3-en-5-yn-2-ol

-

Objective: To protect the secondary alcohol of (R)-Hex-3-en-5-yn-2-ol as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions in the subsequent coupling step.

-

Materials:

-

(R)-Hex-3-en-5-yn-2-ol (1.0 g, 10.4 mmol)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.72 g, 11.4 mmol)

-

Imidazole (1.42 g, 20.8 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve (R)-Hex-3-en-5-yn-2-ol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere of argon.

-

Add imidazole and TBSCl to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to afford the TBS-protected enyne.

-

2. Cadiot-Chodkiewicz Coupling

-

Objective: To couple the TBS-protected C6 fragment with a suitable C11 bromoalkyne to form the C17 backbone of Falcarindiol.

-

Materials:

-

TBS-protected (R)-Hex-3-en-5-yn-2-ol (2.0 g, 9.5 mmol)

-

(S)-1-Bromoundec-1-en-3-yne-5-ol (prepared separately) (2.4 g, 9.5 mmol)

-

Copper(I) chloride (CuCl) (94 mg, 0.95 mmol)

-

Ethylamine (70% in water)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a Schlenk flask, dissolve the TBS-protected enyne in THF.

-

Add ethylamine and a catalytic amount of CuCl.

-